6-Propyl-1,3-benzothiazol-2-amine

Description

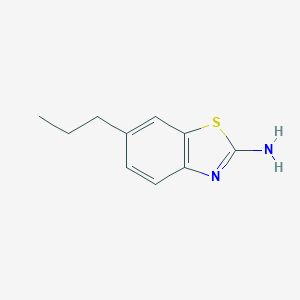

Structure

3D Structure

Properties

IUPAC Name |

6-propyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-3-7-4-5-8-9(6-7)13-10(11)12-8/h4-6H,2-3H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOPQKGVJMWWEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 6-propyl-1,3-benzothiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-propyl-1,3-benzothiazol-2-amine is a substituted aminobenzothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and a discussion of the potential biological significance of 6-propyl-1,3-benzothiazol-2-amine, tailored for professionals in drug discovery and development.

Physicochemical Data

The following table summarizes the predicted physicochemical properties of 6-propyl-1,3-benzothiazol-2-amine. These values were computationally generated and provide essential information for its handling, formulation, and assessment of its drug-like properties.

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₂N₂S | |

| Molecular Weight | 192.28 | g/mol |

| Melting Point (Predicted) | 120-130 | °C |

| Boiling Point (Predicted) | 350-370 | °C |

| pKa (Predicted, basic) | 4.5 - 5.5 | |

| LogP (Predicted) | 3.0 - 3.5 | |

| Water Solubility (Predicted) | 50 - 100 | mg/L |

Experimental Protocols

Synthesis of 6-propyl-1,3-benzothiazol-2-amine

The synthesis of 6-propyl-1,3-benzothiazol-2-amine can be achieved through the cyclization of 4-propylaniline in the presence of a thiocyanate salt and a halogen. This method is a well-established route for the preparation of 6-substituted-2-aminobenzothiazoles.

Materials:

-

4-propylaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 4-propylaniline (1 equivalent) in glacial acetic acid.

-

Add potassium thiocyanate (2-3 equivalents) to the solution and stir until it is completely dissolved.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the mixture with a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution) until a precipitate is formed.

-

Filter the crude product, wash it thoroughly with cold water, and dry it under a vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-propyl-1,3-benzothiazol-2-amine.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

Caption: Workflow for the synthesis of 6-propyl-1,3-benzothiazol-2-amine.

Potential Biological Significance and Signaling Pathways

Derivatives of 2-aminobenzothiazole have been reported to exhibit a variety of biological activities, notably as anticancer agents. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer. Based on the known activities of structurally related molecules, it is plausible that 6-propyl-1,3-benzothiazol-2-amine could modulate similar pathways.

One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide provides foundational information on 6-propyl-1,3-benzothiazol-2-amine for researchers and drug development professionals. The predicted physicochemical properties offer a starting point for experimental design, while the detailed synthesis protocol provides a practical method for its preparation. The exploration of its potential biological activity, based on the known pharmacology of related benzothiazole derivatives, suggests that this compound may be a valuable candidate for further investigation, particularly in the context of anticancer drug discovery. Further experimental validation of its properties and biological activities is warranted to fully elucidate its therapeutic potential.

A Technical Guide to 6-Propyl-1,3-benzothiazol-2-amine and its Analogs: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Its versatile synthesis and the ability to readily functionalize both the amino group and the benzene ring have made it an attractive scaffold for drug discovery.[2][3] Derivatives of 2-aminobenzothiazole have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5] This guide focuses on the synthesis and potential properties of 6-propyl-1,3-benzothiazol-2-amine, a specific analog within this important class of compounds.

Chemical Structure and Properties

While a specific CAS number for 6-propyl-1,3-benzothiazol-2-amine is not documented, its chemical structure can be confidently predicted from its IUPAC name.

Hypothesized Structure of 6-Propyl-1,3-benzothiazol-2-amine:

Table 1: Predicted Physicochemical Properties of 6-Propyl-1,3-benzothiazol-2-amine

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂S |

| Molecular Weight | 192.28 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 192.072118 g/mol |

| Monoisotopic Mass | 192.072118 g/mol |

| Topological Polar Surface Area | 52.1 Ų |

| Heavy Atom Count | 13 |

| Complexity | 211 |

Note: These properties are computationally predicted and have not been experimentally verified.

Synthesis of 6-Substituted-1,3-benzothiazol-2-amines

The synthesis of 6-substituted-1,3-benzothiazol-2-amines typically proceeds through the cyclization of a corresponding p-substituted phenylthiourea. A general and widely adopted method is the oxidative cyclization using bromine in a suitable solvent like glacial acetic acid.[6][7]

General Experimental Protocol: Synthesis of 6-Alkyl-1,3-benzothiazol-2-amine

This protocol is a generalized procedure based on established methods for the synthesis of 6-substituted-2-aminobenzothiazoles and should be optimized for the specific synthesis of the 6-propyl derivative.

Materials:

-

4-Propylaniline

-

Ammonium thiocyanate or Potassium thiocyanate[6]

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution

-

Ammonia solution

-

Ethanol

Procedure:

-

Formation of the Phenylthiourea Intermediate: A solution of 4-propylaniline in glacial acetic acid is treated with ammonium thiocyanate. The mixture is stirred at room temperature to form the corresponding N-(4-propylphenyl)thiourea.

-

Oxidative Cyclization: The reaction mixture is cooled in an ice bath, and a solution of bromine in glacial acetic acid is added dropwise with continuous stirring. The reaction is typically exothermic and the temperature should be maintained below 10°C.

-

Neutralization and Precipitation: After the addition of bromine is complete, the reaction mixture is stirred for an additional period at room temperature. The mixture is then poured into cold water and neutralized with a concentrated ammonia solution to precipitate the crude product.

-

Purification: The precipitated solid is collected by filtration, washed with water, and then treated with a sodium bisulfite solution to remove any unreacted bromine. The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the pure 6-propyl-1,3-benzothiazol-2-amine.

Characterization: The structure of the synthesized compound should be confirmed using modern analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]

Synthesis Workflow Diagram

Caption: General synthesis workflow for 6-propyl-1,3-benzothiazol-2-amine.

Biological Activities of 6-Substituted-2-Aminobenzothiazoles

While data for the 6-propyl derivative is unavailable, studies on other 6-substituted analogs have revealed a range of biological activities. The nature of the substituent at the 6-position can significantly influence the pharmacological profile of the compound.[9]

Table 2: Reported Biological Activities of 6-Substituted-2-Aminobenzothiazole Analogs

| Substituent at Position 6 | Biological Activity | Reference |

| -NO₂ | Precursor for anti-inflammatory agents | [10] |

| -Cl | Precursor for anthelmintic agents | [11] |

| -F | Precursor for anthelmintic agents | [11] |

| -OCH₃ | Precursor for various bioactive derivatives | [12] |

| -Br | Precursor for various bioactive derivatives | [10] |

| Alkyl groups | Antifungal activity | [9] |

| Benzyloxy | Antifungal activity | [9] |

Potential Signaling Pathways and Mechanisms of Action

Derivatives of 2-aminobenzothiazole have been shown to interact with various biological targets, including enzymes and signaling pathways implicated in disease.[1] A notable example is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][13]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain 2-aminobenzothiazole derivatives have been designed and synthesized as inhibitors of key kinases in this pathway, such as PI3Kγ.[3][13]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold remains a highly valuable platform for the development of novel therapeutic agents. While specific data for 6-propyl-1,3-benzothiazol-2-amine is currently lacking, the established synthetic routes and the diverse biological activities of its analogs provide a strong foundation for future research. The synthesis and biological evaluation of the 6-propyl derivative are warranted to explore its potential pharmacological profile. Further investigation into the structure-activity relationships of 6-substituted-2-aminobenzothiazoles will continue to drive the discovery of new and effective drug candidates.

References

- 1. iajesm.in [iajesm.in]

- 2. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives - IJPRS [ijprs.com]

- 9. facm.ucl.ac.be [facm.ucl.ac.be]

- 10. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of 2-Aminobenzothiazole Derivatives

Abstract: The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide array of diseases. This technical guide provides an in-depth overview of the significant pharmacological properties of 2-aminobenzothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. For each area, this document summarizes mechanisms of action, presents quantitative biological data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Introduction

Benzothiazoles are bicyclic heterocyclic compounds resulting from the fusion of a benzene ring and a thiazole ring. The 2-aminobenzothiazole (2-ABT) moiety, in particular, is a highly versatile pharmacophore. The presence of the reactive C2-NH2 group and the bicyclic ring system allows for extensive chemical modification, leading to the synthesis of a large library of derivatives with diverse and potent biological effects. These compounds have garnered significant interest for their potential to modulate key biological pathways implicated in cancer, microbial infections, inflammation, and neurological disorders. This guide aims to consolidate the current knowledge on these activities, providing a technical resource for the scientific community.

Synthesis and Characterization

The synthesis of 2-aminobenzothiazole derivatives typically involves multi-step reactions starting from substituted anilines or the 2-aminobenzothiazole core itself. Common strategies include the oxidative cyclization of phenylthioureas or the functionalization of the C2-amino group. Subsequent modifications often involve reactions like acylation, condensation with aldehydes, and coupling with other heterocyclic moieties to generate diverse chemical entities.

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Anticancer Activity

Derivatives of 2-aminobenzothiazole have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[2]

Mechanism of Action

The anticancer effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways crucial for tumor growth, proliferation, and survival. Notable mechanisms include:

-

Kinase Inhibition: Many derivatives act as inhibitors of protein kinases such as PI3K (Phosphoinositide 3-kinase), Akt, mTOR, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1][2] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer.[3][4][5][6]

-

Cell Cycle Arrest: Certain compounds have been shown to induce cell cycle arrest, preventing cancer cells from progressing through division.[2]

-

Apoptosis Induction: They can trigger programmed cell death (apoptosis) in cancer cells.

-

DNA Damage: Some derivatives exhibit DNA damaging activity, leading to cancer cell death.

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer 2-aminobenzothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| OMS5 | A549 (Lung) | 22.13 | [1][7][8] |

| OMS14 | MCF-7 (Breast) | 61.03 | [1][7][8] |

| Compound 13 | HCT116 (Colon) | 6.43 | [2] |

| Compound 13 | A549 (Lung) | 9.62 | [2] |

| Compound 13 | A375 (Melanoma) | 8.07 | [2] |

| Compound 19 | VEGFR-2 (Enzyme) | 0.5 | [2] |

| Compound 20 | HCT-116 (Colon) | 7.44 | [2] |

| Compound 20 | HepG2 (Liver) | 9.99 | [2] |

| Compound 20 | MCF-7 (Breast) | 8.27 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric method to assess cell viability.[9] It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[10]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve analysis.

Antimicrobial Activity

2-Aminobenzothiazole derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action

The primary mechanism for antibacterial action is the inhibition of essential bacterial enzymes involved in DNA replication.[11]

-

DNA Gyrase and Topoisomerase IV Inhibition: Similar to quinolone antibiotics, these derivatives can interfere with bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[12][13] By stabilizing the enzyme-DNA complex, they prevent the re-ligation of cleaved DNA strands, leading to double-strand breaks and subsequent bacterial cell death.[14][15]

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 1n/1o | Candida albicans | 4 - 8 | [16] |

| Compound 1n/1o | Candida parapsilosis | 4 - 8 | [16] |

| Compound 1n/1o | Candida tropicalis | 4 - 8 | [16] |

| Compound 2d | Enterococcus faecalis | 8 | [17] |

| Compound 2d | Staphylococcus aureus | 8 | [17] |

| Compound 7h | S. aureus (MRSA) | 8 | [18] |

| Compound 21/22 | M. tuberculosis | 10 | [19] |

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used for preliminary screening of antimicrobial activity.[20][21][22]

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

-

Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn.[23]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[20]

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[20] Include a negative control (solvent) and a positive control (standard antibiotic).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone diameter indicates higher antimicrobial activity.

Anti-inflammatory Activity

Several 2-aminobenzothiazole derivatives have shown potent anti-inflammatory properties, comparable to commercially available non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The primary anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[24]

-

COX-1 and COX-2 Inhibition: These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[25][26][27][28] By blocking COX-1 and/or COX-2, 2-aminobenzothiazole derivatives reduce the production of these pro-inflammatory molecules.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute inflammation. The activity is measured as the percentage inhibition of edema compared to a control group.

| Compound | Dose (mg/kg) | Time (h) | Edema Inhibition (%) | Reference |

| 5j | - | - | 62% | [13] |

| Diclofenac | - | - | - | [13] |

| Indomethacin | 5 | 1-5 | Significant | [29] |

| Specific derivatives have shown activity comparable to or better than standard drugs like Diclofenac. |

(Note: Specific percentage inhibition values for individual 2-ABT derivatives are often presented graphically in publications. The table reflects the reported potency.)

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol assesses the ability of a compound to reduce acute inflammation in an animal model.[29][30][31][32]

-

Animal Acclimatization: Use Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions. Fast the animals overnight before the experiment.

-

Compound Administration: Administer the 2-aminobenzothiazole derivative orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin or Diclofenac.

-

Inflammation Induction: After a set time (e.g., 30-60 minutes post-drug administration), inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[29][31]

-

Paw Volume Measurement: Measure the volume of the injected paw immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[29]

-

Data Analysis: Calculate the edema volume at each time point by subtracting the baseline volume. Determine the percentage inhibition of edema for each treated group compared to the vehicle control group.

Anticonvulsant Activity

A number of 2-aminobenzothiazole derivatives have been identified as having significant anticonvulsant effects, making them potential candidates for the treatment of epilepsy.

Mechanism of Action

The exact mechanisms are varied, but some proposed targets include:

-

Carbonic Anhydrase Inhibition: Some derivatives are thought to exert their effect by inhibiting carbonic anhydrase, an enzyme involved in regulating pH and ion transport in the brain.

-

Modulation of Ion Channels: Interaction with voltage-gated ion channels or ligand-gated ion channels like nicotinic acetylcholine receptors may contribute to neuronal stabilization.

Quantitative Data: In Vivo Anticonvulsant Efficacy

Anticonvulsant activity is often evaluated in rodent models using the Maximal Electroshock (MES) test. Efficacy is reported as the ED₅₀, the dose required to protect 50% of the animals from the induced seizure. The Protective Index (PI) is the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀).

| Compound | ED₅₀ (µmol/kg) | Protective Index (PI) | Reference |

| Compound 52 | 25.49 | 4.86 | [33] |

| Phenytoin (Standard) | - | - | [33] |

| Compound 17i (Analgesic) | 69 (at 2h) | - | [34] |

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.[35][36][37][38]

-

Animal Preparation: Use mice or rats, acclimatized to the laboratory.

-

Compound Administration: Administer the test compound (at various doses), vehicle control, or a standard anticonvulsant drug (e.g., Phenytoin) via i.p. or p.o. route.

-

Electrical Stimulation: At the time of peak drug effect (e.g., 30-60 minutes post-administration), deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 0.2 seconds) through corneal or ear-clip electrodes using an electroconvulsometer.[39]

-

Observation: Immediately observe the animal for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure. The absence of THLE is considered protection.

-

Data Analysis: The anticonvulsant activity is determined as a quantal endpoint (protection vs. no protection). The number of animals protected in each group is recorded, and the ED₅₀ value is calculated using probit analysis.

Conclusion

The 2-aminobenzothiazole scaffold represents a highly fruitful starting point for the design and discovery of new therapeutic agents. Derivatives have consistently demonstrated potent and diverse biological activities, including significant anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The ability to modulate a wide range of biological targets, from protein kinases in cancer cells to essential enzymes in bacteria, underscores the chemical versatility and pharmacological relevance of this heterocyclic system. The data and protocols presented in this guide highlight the substantial progress made in the field and provide a technical foundation for future research. Continued exploration of structure-activity relationships, mechanism of action studies, and preclinical development will be crucial in translating the therapeutic potential of these promising compounds into clinical applications.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]

- 19. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. botanyjournals.com [botanyjournals.com]

- 22. chemistnotes.com [chemistnotes.com]

- 23. akjournals.com [akjournals.com]

- 24. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 27. researchgate.net [researchgate.net]

- 28. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 31. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 32. inotiv.com [inotiv.com]

- 33. Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. scispace.com [scispace.com]

- 36. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. m.youtube.com [m.youtube.com]

- 38. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 39. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 6-propyl-1,3-benzothiazol-2-amine, a member of the pharmacologically significant 2-aminobenzothiazole class of compounds. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar analogs and outlines detailed experimental protocols for determining its physicochemical properties. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this and related compounds, offering insights into its handling, formulation, and potential therapeutic applications.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[1][2][3][4]. The substitution at the 6-position of the benzothiazole ring, in this case with a propyl group, is expected to significantly influence the molecule's lipophilicity and, consequently, its solubility and pharmacokinetic profile. Understanding the solubility and stability of 6-propyl-1,3-benzothiazol-2-amine is therefore a critical first step in its development as a potential therapeutic agent.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 6-propyl-1,3-benzothiazol-2-amine and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility |

| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20[5] | 1.9[5] | Low |

| 6-propyl-1,3-benzothiazol-2-amine | C₁₀H₁₂N₂S | 192.28 | ~3.0-3.5 | Very Low |

| 6-methoxy-1,3-benzothiazol-2-amine | C₈H₈N₂OS | 180.23 | ~2.1 | Low |

| 6-chloro-1,3-benzothiazol-2-amine | C₇H₅ClN₂S | 184.65 | ~2.5 | Very Low |

Note: Predicted values are estimations based on computational models and data from analogous compounds.

Solubility Profile

The aqueous solubility of 6-propyl-1,3-benzothiazol-2-amine is predicted to be low due to the presence of the lipophilic propyl group and the aromatic benzothiazole core. However, its solubility is expected to be pH-dependent due to the presence of the basic 2-amino group.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic (equilibrium) solubility of a compound in various aqueous and organic solvents.

Materials:

-

6-propyl-1,3-benzothiazol-2-amine

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

1-Octanol

-

Dimethyl sulfoxide (DMSO)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 6-propyl-1,3-benzothiazol-2-amine to a series of vials containing a known volume of each solvent (e.g., PBS pH 7.4, citrate buffer pH 3.0, 1-octanol, water).

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard curve.

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Table 2: Anticipated Solubility of 6-propyl-1,3-benzothiazol-2-amine in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | Lipophilic nature of the molecule. |

| PBS (pH 7.4) | Low | Limited ionization of the amino group at physiological pH. |

| Acidic Buffer (pH < 5) | Moderate | Protonation of the 2-amino group increases aqueous solubility. |

| Ethanol | Soluble | Favorable interactions with the polar solvent. |

| DMSO | Freely Soluble | Aprotic, polar solvent capable of dissolving a wide range of compounds. |

| 1-Octanol | Soluble | Represents a lipophilic environment, good indicator of membrane permeability. |

Stability Profile

The stability of 6-propyl-1,3-benzothiazol-2-amine is a critical parameter for its storage, handling, and formulation. Potential degradation pathways could involve oxidation of the sulfur atom, hydrolysis of the amine group under extreme pH conditions, or photodecomposition.

Experimental Protocol for Forced Degradation Studies (Stability-Indicating Assay)

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method[6][7][8].

Materials:

-

6-propyl-1,3-benzothiazol-2-amine

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

UV lamp (e.g., 254 nm and 365 nm)

-

Oven

-

HPLC-UV or HPLC-MS system

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C) for a defined period.

-

Photostability: Expose a solution and a solid sample of the compound to UV light (e.g., ICH Q1B conditions).

-

At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute for analysis.

-

Analyze the samples using a stability-indicating HPLC method (typically a gradient method) to separate the parent compound from any degradation products.

-

Characterize the degradation products using mass spectrometry (MS) if necessary.

Table 3: Potential Degradation Pathways and Conditions for 6-propyl-1,3-benzothiazol-2-amine

| Stress Condition | Potential Degradation Product(s) | Analytical Method |

| Acidic/Basic Hydrolysis | Potential cleavage of the amino group (unlikely under mild conditions) | HPLC-UV, HPLC-MS |

| Oxidation (H₂O₂) | Sulfoxide or sulfone derivatives | HPLC-UV, HPLC-MS |

| Thermal | General decomposition | HPLC-UV, DSC/TGA |

| Photochemical | Ring opening or other rearrangements | HPLC-UV, HPLC-MS |

Biological Activity and Potential Signaling Pathways

Derivatives of 2-aminobenzothiazole have been reported to exhibit anticancer activity through the inhibition of various protein kinases[2]. Given this precedent, a plausible mechanism of action for 6-propyl-1,3-benzothiazol-2-amine could involve the modulation of a kinase-driven signaling pathway critical for cancer cell proliferation and survival.

Below is a hypothetical signaling pathway that could be targeted by 6-propyl-1,3-benzothiazol-2-amine, based on the known activities of similar compounds.

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibited by 6-propyl-1,3-benzothiazol-2-amine.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments for determining the solubility and stability of 6-propyl-1,3-benzothiazol-2-amine.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation (Stability) Studies.

Conclusion

While direct experimental data for 6-propyl-1,3-benzothiazol-2-amine is currently scarce, this technical guide provides a robust framework for its characterization. Based on the properties of analogous compounds, it is predicted to be a lipophilic molecule with low aqueous solubility that can be improved in acidic conditions. Its stability profile is likely to be influenced by oxidative and photolytic stress. The detailed experimental protocols and logical workflows presented herein offer a clear path for researchers to determine the precise solubility and stability characteristics of this compound, which are essential for its advancement in the drug discovery and development pipeline. The potential for this class of compounds to interact with kinase signaling pathways warrants further investigation into its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. mdpi.com [mdpi.com]

- 5. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ajpaonline.com [ajpaonline.com]

- 7. ijcrt.org [ijcrt.org]

- 8. A stability-indicating assay and the preformulation characteristics of the radiosensitizer, 1,2,4-benzotriazin-3-amine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 6-propyl-1,3-benzothiazol-2-amine

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 6-propyl-1,3-benzothiazol-2-amine, a substituted aminobenzothiazole derivative of interest in medicinal chemistry and drug development. The synthesis is based on the classical and widely adopted method of cyclization of a 4-substituted aniline with potassium thiocyanate in the presence of bromine. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of 6-substituted 2-aminobenzothiazoles is commonly achieved through the electrophilic cyclization of 4-substituted anilines. This protocol details the synthesis of the 6-propyl derivative, starting from 4-propylaniline.

Reaction Scheme

The overall reaction for the synthesis of 6-propyl-1,3-benzothiazol-2-amine is depicted below:

Figure 1: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 6-substituted 2-aminobenzothiazoles.

3.1. Materials and Reagents

-

4-Propylaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid (CH₃COOH)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beakers, etc.)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Ice bath

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel and flask)

-

Rotary evaporator

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-propylaniline (1.0 equivalent) in glacial acetic acid.

-

Addition of Thiocyanate: To this solution, add potassium thiocyanate (4.0 equivalents) and stir the mixture at room temperature.

-

Bromination: Cool the reaction mixture in an ice bath to below 10 °C. Prepare a solution of bromine (1.0 equivalent) in glacial acetic acid and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This should be done in a fume hood as the reaction can be exothermic and may release fumes.

-

Isolation of Crude Product: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and air-dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product, 6-propyl-1,3-benzothiazol-2-amine.

Data Presentation

| Parameter | Value |

| Yield | To be determined experimentally |

| Melting Point | To be determined experimentally |

| Appearance | Expected to be a crystalline solid |

| ¹H NMR (DMSO-d₆) | Expected chemical shifts (δ, ppm) for propyl and aromatic protons. |

| ¹³C NMR (DMSO-d₆) | Expected chemical shifts (δ, ppm) for propyl and benzothiazole carbons. |

| Mass Spec (m/z) | [M+H]⁺ expected at approximately 193.08 |

Mandatory Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

Figure 2: Step-by-step experimental workflow.

5.2. Logical Relationship of Components

This diagram shows the relationship between the starting materials, reagents, and the final product.

Figure 3: Logical relationship of reaction components.

Safety Precautions

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

4-Propylaniline is toxic and should be handled with care.

-

The neutralization with ammonium hydroxide is exothermic and should be performed slowly with cooling.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Disclaimer: This protocol is intended for informational purposes for qualified professionals and should be carried out in a properly equipped laboratory setting.

Application Notes and Protocols for the Purification of 6-propyl-1,3-benzothiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-propyl-1,3-benzothiazol-2-amine is a substituted aminobenzothiazole, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities, including anticancer and antifungal properties.[1][2] The purity of such compounds is critical for accurate biological evaluation and drug development. This document provides detailed application notes and protocols for the purification of 6-propyl-1,3-benzothiazol-2-amine, based on established methods for analogous 2-aminobenzothiazole derivatives. The primary purification techniques covered are recrystallization and column chromatography.

Data Presentation

While specific quantitative data for the purification of 6-propyl-1,3-benzothiazol-2-amine is not extensively available in the literature, the following tables summarize typical conditions and expected outcomes based on the purification of similar 2-aminobenzothiazole derivatives.

Table 1: Recrystallization Solvents and Conditions for 2-Aminobenzothiazole Analogs

| Recrystallization Solvent/System | Compound Class | Typical Observations | Reference |

| Ethanol | 2-Amino-4-chlorobenzothiazole | Yielded white crystals. | [3] |

| Methanol | 1-(benzo[d]thiazol-2-yl)-3-butylthiourea | Yielded colorless crystals. | [3] |

| Acetone | 1-(benzo[d]thiazol-5-yl)-3-butylthiourea | Yielded white solids. | [3] |

| Acetone/Ether (antisolvent) | N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide | Resulted in white crystals. | [1] |

| Ethyl Acetate/Petroleum Ether | 4-aminophenylmethanol | Produced yellowish crystals. | [2] |

Table 2: Column Chromatography Conditions for 2-Aminobenzothiazole Analogs

| Stationary Phase | Mobile Phase (Eluent) | Compound Class | Purity Achieved | Reference |

| Silica Gel | Hexanes:Ethyl Acetate (95:5 to 0:1 gradient) | 1-(benzo[d]thiazol-2-yl)-3-butylthiourea | - | [3] |

| Silica Gel | Dichloromethane:Methanol (1:0 to 9:1 gradient) | 1-(benzo[d]thiazol-5-yl)-3-butylthiourea | 99% | [3] |

| Silica Gel | Chloroform | (1'-chloroacetyl)-2-aminobenzothiazole | - | [4] |

| Silica Gel | Ethyl acetate-n-hexane (2:3) | 2-Amino-4-bromobenzothiazole | >85% | [5] |

Experimental Protocols

The following are detailed methodologies for the key purification techniques. These protocols are generalized from procedures used for various substituted 2-aminobenzothiazoles and are expected to be effective for 6-propyl-1,3-benzothiazol-2-amine.

Protocol 1: Purification by Recrystallization

Objective: To purify crude 6-propyl-1,3-benzothiazol-2-amine by removing impurities based on differences in solubility.

Materials:

-

Crude 6-propyl-1,3-benzothiazol-2-amine

-

Recrystallization solvent (e.g., ethanol, methanol, or acetone)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Cold bath (ice-water)

Procedure:

-

Solvent Selection: Begin by selecting an appropriate solvent. Ethanol is a common choice for recrystallizing 2-aminobenzothiazole derivatives.[3][4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

-

Dissolution: Place the crude 6-propyl-1,3-benzothiazol-2-amine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, cooling can be accelerated. For larger crystals, insulate the flask to slow the cooling process.

-

Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

-

Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in a cold bath (ice-water) for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude 6-propyl-1,3-benzothiazol-2-amine by separating it from impurities based on differential adsorption to a stationary phase.

Materials:

-

Crude 6-propyl-1,3-benzothiazol-2-amine

-

Silica gel (for flash chromatography)

-

Chromatography column

-

Eluent (e.g., a mixture of hexanes and ethyl acetate)

-

Beakers and flasks

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

-

Rotary evaporator

Procedure:

-

Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A common starting point for 2-aminobenzothiazoles is a mixture of hexanes and ethyl acetate.[3][5]

-

Column Packing: Prepare the chromatography column by packing it with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude 6-propyl-1,3-benzothiazol-2-amine in a minimal amount of the eluent or a stronger solvent that will be miscible with the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks. The elution can be performed isocratically (constant solvent composition) or with a gradient (increasing solvent polarity).

-

Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

-

Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-propyl-1,3-benzothiazol-2-amine.

Visualizations

Diagram 1: General Workflow for Recrystallization

Caption: Workflow for the purification of 6-propyl-1,3-benzothiazol-2-amine by recrystallization.

Diagram 2: General Workflow for Column Chromatography

Caption: Workflow for the purification of 6-propyl-1,3-benzothiazol-2-amine by column chromatography.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. facm.ucl.ac.be [facm.ucl.ac.be]

- 3. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assay Development of 6-propyl-1,3-benzothiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-propyl-1,3-benzothiazol-2-amine is a member of the benzothiazole class of heterocyclic compounds, which are known for a wide range of pharmacological activities. Structurally related compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. For instance, Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) and is known to inhibit glutamate release and modulate voltage-dependent sodium channels.[1][2][3] This document provides a comprehensive guide for the development of in vitro assays to characterize the biological activity of 6-propyl-1,3-benzothiazol-2-amine, drawing parallels from established methodologies for similar compounds.

Potential Signaling Pathways and Molecular Targets

Based on the known activities of structurally similar benzothiazole derivatives, 6-propyl-1,3-benzothiazol-2-amine may interact with several key signaling pathways. The following diagram illustrates a hypothetical signaling network that could be modulated by this compound, providing a basis for assay development.

Caption: Potential signaling pathways modulated by 6-propyl-1,3-benzothiazol-2-amine.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of 6-propyl-1,3-benzothiazol-2-amine on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[1]

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of 6-propyl-1,3-benzothiazol-2-amine in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | % Viability |

| 0 (Vehicle) | 1.25 | 100 |

| 0.1 | 1.20 | 96 |

| 1 | 1.05 | 84 |

| 10 | 0.63 | 50.4 |

| 50 | 0.25 | 20 |

| 100 | 0.10 | 8 |

Kinase Inhibition Assay

This protocol is to determine if 6-propyl-1,3-benzothiazol-2-amine can inhibit the activity of specific kinases, which are common targets for benzothiazole compounds.[4] A generic kinase assay using a fluorescent substrate is described below.

Protocol:

-

Reagents: Kinase of interest (e.g., RSK2, AKT), fluorescently labeled peptide substrate, ATP, and assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the kinase, and 6-propyl-1,3-benzothiazol-2-amine at various concentrations.

-

Initiation: Start the reaction by adding ATP and the fluorescent peptide substrate.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: Measure the fluorescence intensity using a microplate reader. The signal will be proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Data Presentation:

| Compound Conc. (µM) | Fluorescence Intensity | % Inhibition |

| 0 | 10,000 | 0 |

| 0.1 | 9,500 | 5 |

| 1 | 7,500 | 25 |

| 10 | 4,000 | 60 |

| 50 | 1,500 | 85 |

| 100 | 500 | 95 |

Reactive Oxygen Species (ROS) Assay

This assay determines if the compound induces or reduces oxidative stress in cells, a known effect of some benzothiazole derivatives like riluzole.[1][5]

Protocol:

-

Cell Treatment: Treat cells (e.g., SH-SY5Y neuroblastoma cells) with 6-propyl-1,3-benzothiazol-2-amine for a specified time.

-

Staining: Add a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cells and incubate.

-

Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Data Presentation:

| Treatment | Mean Fluorescence Intensity | Fold Change vs. Control |

| Untreated Control | 500 | 1.0 |

| Vehicle (DMSO) | 510 | 1.02 |

| Compound (10 µM) | 1200 | 2.4 |

| Positive Control (H2O2) | 2500 | 5.0 |

Western Blot Analysis for Signaling Pathway Modulation

This protocol investigates the effect of the compound on specific proteins within a signaling cascade, such as the AKT or ERK pathways.[6]

Experimental Workflow:

Caption: Workflow for Western blot analysis.

Protocol:

-

Cell Treatment and Lysis: Treat cells with 6-propyl-1,3-benzothiazol-2-amine. After treatment, lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., total-ERK, phospho-ERK, total-Akt, phospho-Akt).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression.

Data Presentation:

| Treatment | p-ERK/Total ERK Ratio | p-Akt/Total Akt Ratio |

| Control | 1.0 | 1.0 |

| Compound (1 µM) | 0.8 | 0.9 |

| Compound (10 µM) | 0.4 | 0.5 |

| Compound (50 µM) | 0.1 | 0.2 |

Conclusion

The provided application notes and protocols offer a starting point for the in vitro characterization of 6-propyl-1,3-benzothiazol-2-amine. Based on the activities of related benzothiazole compounds, it is recommended to initially screen for anticancer, kinase inhibitory, and neuroprotective effects. The results from these assays will guide further investigation into the specific mechanism of action of this compound. It is crucial to optimize assay conditions, such as incubation times and compound concentrations, for each specific cell line and target.

References

- 1. The glutamate release inhibitor riluzole increases DNA damage and enhances cytotoxicity in human glioma cells, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Riluzole, a medication for ALS: In vitro studies - Newsletter - Neurofit Preclinical Research in Neuroscience (CNS and PNS) [neurofit.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes [cpn.or.kr]

- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-propyl-1,3-benzothiazol-2-amine is a small molecule belonging to the aminobenzothiazole class of compounds. Derivatives of this class have demonstrated a range of biological activities, including potential as anticancer agents.[1][2] Understanding the cytotoxic potential of novel compounds like 6-propyl-1,3-benzothiazol-2-amine is a critical step in the drug discovery and development process.[3] Cell-based assays are fundamental tools for assessing cytotoxicity, providing insights into a compound's mechanism of action and its therapeutic window.

This document provides detailed protocols for a panel of commonly used cell-based assays to evaluate the cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine. These assays measure different cellular parameters to build a comprehensive cytotoxicity profile, including metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). While direct cytotoxic effects of 6-propyl-1,3-benzothiazol-2-amine are still under investigation, studies on structurally similar compounds, such as 2-aminobenzothiazole, have shown dose-dependent cytotoxicity and induction of apoptosis in cancer cell lines.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine.

Caption: Experimental workflow for cytotoxicity testing.

I. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4][5] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay

Materials:

-

Human epidermoid carcinoma (HEp-2) cells (or other suitable cell line, e.g., MCF-7, A549)[1][2]

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

6-propyl-1,3-benzothiazol-2-amine

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HEp-2 cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 6-propyl-1,3-benzothiazol-2-amine in DMSO. Prepare serial dilutions of the compound in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[6]

-

Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[6]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[4]

Data Presentation: MTT Assay

| Concentration (µM) | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h |

| Vehicle Control | 1.25 ± 0.08 | 100 | 1.35 ± 0.09 | 100 |

| 0.1 | 1.22 ± 0.07 | 97.6 | 1.30 ± 0.08 | 96.3 |

| 1 | 1.15 ± 0.06 | 92.0 | 1.18 ± 0.07 | 87.4 |

| 10 | 0.85 ± 0.05 | 68.0 | 0.75 ± 0.06 | 55.6 |

| 50 | 0.50 ± 0.04 | 40.0 | 0.40 ± 0.04 | 29.6 |

| 100 | 0.30 ± 0.03 | 24.0 | 0.25 ± 0.03 | 18.5 |

% Viability = (Absorbance_sample / Absorbance_vehicle_control) x 100

II. LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.

Protocol: LDH Assay

Materials:

-

Treated cells in a 96-well plate (from the same experimental setup as the MTT assay)

-

LDH Cytotoxicity Assay Kit (containing LDH reaction solution)

-

Lysis solution (e.g., 10% Triton X-100) for maximum LDH release control

-

96-well flat-bottom plate for the assay

-

Microplate reader

Procedure:

-

Prepare Controls:

-

Spontaneous LDH Release: Use wells with untreated cells.

-

Maximum LDH Release: Add 10 µL of 10X Lysis Solution to wells with untreated cells 45 minutes before the assay.[9]

-

No-Cell Control: Use wells with medium only.

-

-

Supernatant Collection: After the desired incubation time with 6-propyl-1,3-benzothiazol-2-amine, centrifuge the 96-well plate at 250 x g for 4 minutes.

-

Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well.[9]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

-

Stop Reaction (if required by kit): Add 50 µL of Stop Solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][10]

Data Presentation: LDH Assay

| Concentration (µM) | Absorbance (490 nm) - 48h | % Cytotoxicity - 48h |

| Spontaneous Release | 0.20 ± 0.02 | 0 |

| Maximum Release | 1.50 ± 0.10 | 100 |

| 0.1 | 0.22 ± 0.02 | 1.5 |

| 1 | 0.30 ± 0.03 | 7.7 |

| 10 | 0.65 ± 0.05 | 34.6 |

| 50 | 1.05 ± 0.08 | 65.4 |

| 100 | 1.30 ± 0.09 | 84.6 |

% Cytotoxicity = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_maximum - Absorbance_spontaneous)] x 100

III. Caspase-3/7 Activity Assay for Apoptosis

Caspases are a family of proteases that play a crucial role in apoptosis.[11] Caspase-3 and -7 are key executioner caspases. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7, leading to the generation of a luminescent signal.

Protocol: Caspase-3/7 Assay

Materials:

-

Treated cells in a 96-well white-walled plate

-

Caspase-Glo® 3/7 Assay Reagent

-

Luminometer or microplate reader with luminescence detection

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with 6-propyl-1,3-benzothiazol-2-amine as described in the MTT assay protocol, but use a white-walled 96-well plate suitable for luminescence measurements.

-

Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for about 30 minutes.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 2 hours.[12]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Presentation: Caspase-3/7 Assay

| Concentration (µM) | Luminescence (RLU) - 24h | Fold Increase in Caspase-3/7 Activity - 24h |

| Vehicle Control | 5000 ± 350 | 1.0 |

| 0.1 | 5200 ± 380 | 1.04 |

| 1 | 8000 ± 560 | 1.6 |

| 10 | 25000 ± 1800 | 5.0 |

| 50 | 60000 ± 4200 | 12.0 |

| 100 | 75000 ± 5500 | 15.0 |

Fold Increase = (Luminescence_sample / Luminescence_vehicle_control)

Proposed Signaling Pathway for Cytotoxicity

Based on the pro-apoptotic effects observed for similar aminobenzothiazole compounds, it is hypothesized that 6-propyl-1,3-benzothiazol-2-amine may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and converges on the activation of executioner caspases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. europeanreview.org [europeanreview.org]

- 7. LDH cytotoxicity assay [protocols.io]

- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellbiologics.com [cellbiologics.com]

- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 11. sartorius.com.cn [sartorius.com.cn]

- 12. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Propyl-1,3-benzothiazol-2-amine in Anticancer Research

Disclaimer: There is currently no publicly available research specifically detailing the anticancer properties of 6-propyl-1,3-benzothiazol-2-amine. The following application notes and protocols are based on studies of structurally related 2-aminobenzothiazole derivatives, which are a well-documented class of compounds with significant potential in anticancer research. The provided data and methodologies should be considered representative for this class of molecules and can serve as a guide for the investigation of 6-propyl-1,3-benzothiazol-2-amine.

I. Application Notes

Introduction to 2-Aminobenzothiazoles in Oncology

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad range of pharmacological activities, including potent anticancer effects.[1][2] Derivatives of this scaffold have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, including those of the breast, colon, lung, and leukemia.[3][4] The anticancer mechanism of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/AKT/mTOR and VEGFR-2 signaling cascades.[1][5][6][7]

A Representative Compound: 2-Amino-6-ethoxybenzothiazole

Due to the lack of specific data for 6-propyl-1,3-benzothiazol-2-amine, we will use 2-amino-6-ethoxybenzothiazole as a representative compound from the 6-substituted-2-aminobenzothiazole class. The presence of an alkoxy group at the 6-position has been noted as being favorable for the antiproliferative activity of these compounds.[2]

Anticancer Activity and Mechanism of Action

Derivatives of 2-aminobenzothiazole have demonstrated efficacy in inhibiting various cancer-related proteins. For instance, certain derivatives have shown potent inhibitory activity against tyrosine kinases like EGFR and VEGFR-2, as well as serine/threonine kinases such as those in the PI3K/AKT pathway.[1][2] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis in cancer cells.

Key Potential Mechanisms:

-

Inhibition of PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers.[1][6] 2-aminobenzothiazole derivatives have been shown to suppress this pathway, leading to cancer cell death.[6]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of necessary nutrients and oxygen.[3][8]

-

Induction of Apoptosis: By interfering with critical signaling pathways, these compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often characterized by the activation of caspases and DNA fragmentation.[6][9]

Data Presentation

The following table summarizes the in vitro anticancer activity of a representative 2-aminobenzothiazole derivative against a human cancer cell line.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Representative 2-Amino-6-substituted-benzothiazole | MCF-7 (Breast Cancer) | Varies (low µM range) | [10] |

Note: Specific IC50 values for 2-amino-6-ethoxybenzothiazole would require access to the primary research article. The provided reference indicates that 2,6-disubstituted benzothiazoles show low micromolar antiproliferative activities against the MCF-7 breast cancer cell line.[10]

II. Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well plates

-

Test compound (e.g., 6-propyl-1,3-benzothiazol-2-amine) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: VEGFR-2 Kinase Inhibition Assay